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Compound of Interest

Compound Name: 2-Nitro-2-hexene

Cat. No.: B15491944

This guide provides a detailed overview of the expected spectroscopic data for the compound
2-Nitro-2-hexene. Due to the limited availability of direct experimental spectra in public
databases, this document presents predicted data based on the analysis of structurally similar
compounds and established spectroscopic principles. The information is intended for
researchers, scientists, and professionals in drug development and related fields.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Nitro-2-hexene.

'H NMR Spectroscopy

Table 1: Predicted tH NMR Chemical Shifts for 2-Nitro-2-hexene
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Chemical Shift (5,

Coupling Constant

Protons Multiplicity

ppm) (3, Hz)
H1 (CHs) ~21 s
H3 (CH) ~7.0 t ~75
H4 (CH2) ~22 sextet ~75
H5 (CH2) ~15 sextet ~75
H6 (CHs) ~0.9 t ~75

Solvent: CDCls, Reference: TMS (0 ppm)

13C NMR Spectroscopy

Table 2: Predicted 13C NMR Chemical Shifts for 2-Nitro-2-hexene

Carbon Chemical Shift (6, ppm)
C1 ~15

c2 ~ 145

C3 ~ 135

C4 ~ 30

C5 ~ 22

C6 ~13

Solvent; CDCIz

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Nitro-2-hexene
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Functional Group Wavenumber (cm~—?) Intensity
Asymmetric NO2 Stretch ~ 1550 Strong
Symmetric NO2 Stretch ~ 1365 Strong
C=C stretch ~ 1650 Medium
C-H Stretch (sp?) ~ 3030 Medium
C-H Stretch (sp3) ~ 2850-2960 Strong

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Nitro-2-hexene

miz lon

129 [M]* (Molecular lon)
83 [M - NOz]*

70 [CsH1o]*

55 [CaH7]*

4 [CaHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2-Nitro-2-hexene would be dissolved in a deuterated solvent, typically chloroform-
d (CDCIls), containing a small amount of tetramethylsilane (TMS) as an internal standard. The
solution would be transferred to a 5 mm NMR tube. Both *H and 3C NMR spectra would be
acquired on a spectrometer operating at a field strength of, for example, 400 MHz for *H and
100 MHz for 13C. For *H NMR, standard acquisition parameters would be used. For 13C NMR, a
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proton-decoupled spectrum would be obtained to simplify the spectrum to single lines for each
unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Nitro-2-hexene could be obtained using a Fourier Transform Infrared
(FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two
sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, a
solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCls) could be
analyzed in a liquid cell. The spectrum would be recorded over the mid-infrared range (typically
4000-400 cm™1).

Mass Spectrometry (MS)

Mass spectrometry would be performed using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for sample introduction and separation. For electron ionization (El)
mass spectrometry, the sample would be introduced into the ion source, where it is bombarded
with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of
the molecule. The resulting positively charged fragments are then accelerated and separated
based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Nitro-2-hexene.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitro-2-hexene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15491944+#spectroscopic-data-of-2-nitro-2-hexene-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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